

In-Depth Technical Guide: Kv7.2 Modulator 2 (CAS 2950243-05-5)

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Compound of Interest		
Compound Name:	Kv7.2 modulator 2	
Cat. No.:	B15585181	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available research and data on **Kv7.2 modulator 2** (CAS 2950243-05-5), a novel compound identified for its potential therapeutic applications in epilepsy. This document collates known quantitative data, detailed experimental protocols, and relevant biological pathways to serve as a foundational resource for professionals in the field of neuroscience and drug discovery.

Compound Overview

Kv7.2 modulator 2, also referred to as compound 52 in associated patent literature, is a piperidine-containing polycyclic derivative identified as a modulator of the Kv7.2 potassium channel.[1][2] The Kv7 channel family, particularly heteromers of Kv7.2 and Kv7.3 subunits, are critical regulators of neuronal excitability. Their activation leads to a hyperpolarizing M-current, which stabilizes the neuronal membrane potential and reduces repetitive firing, making them a key target for antiepileptic drug development.

Chemical Properties:



Property	Value
CAS Number	2950243-05-5
Molecular Formula	C25H30F2N2O
Molecular Weight	412.52 g/mol

Quantitative Data

Currently, specific quantitative data such as EC₅₀, IC₅₀, efficacy, and selectivity for **Kv7.2 modulator 2** (CAS 2950243-05-5) are primarily found within patent literature, specifically WO/2024/067819. The detailed experimental results from this patent are crucial for a comprehensive understanding of the compound's activity.

Further in-depth analysis of the patent document is required to populate a detailed table of quantitative data.

Experimental Protocols

The following sections outline the standard experimental methodologies employed in the characterization of Kv7.2 channel modulators. These protocols are based on established practices in the field and are likely similar to those used in the evaluation of **Kv7.2 modulator 2**.

In Vitro Assays

3.1.1. Electrophysiology: Automated Patch Clamp

Automated patch-clamp systems are utilized to measure the effect of compounds on the ion channel activity of Kv7.2.

- Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human Kv7.2 or Kv7.2/7.3 channels.
- Apparatus: Automated patch-clamp platform (e.g., IonWorks Barracuda, SyncroPatch 384PE).



· Protocol:

- Cells are cultured to an appropriate confluency and harvested.
- A cell suspension is prepared in the external solution.
- The internal and external solutions are loaded into the system. A typical external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 5 glucose, adjusted to pH 7.4. A typical internal solution contains (in mM): 140 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, adjusted to pH 7.3.
- The compound, dissolved in DMSO and diluted in the external solution, is applied to the cells.
- A voltage protocol is applied to elicit Kv7.2 currents. A common protocol involves a holding potential of -80 mV, followed by depolarizing steps to various potentials (e.g., from -120 mV to +40 mV in 10 mV increments).
- The current amplitude and voltage-dependence of activation are measured before and after compound application to determine the modulatory effect.

3.1.2. Thallium Flux Assay

This fluorescence-based assay provides a high-throughput method for assessing potassium channel activity.

- Principle: Thallium ions (TI+) can pass through open potassium channels and are detected by a TI+-sensitive fluorescent dye inside the cells.
- Cell Line: HEK293 cells stably expressing the Kv7.2 channel.
- Reagents:
 - Thallium-sensitive dye (e.g., FluxOR™ Thallium Detection Kit).
 - Assay buffer.
 - Stimulus buffer containing thallium sulfate.



· Protocol:

- Cells are seeded in 96- or 384-well plates and incubated overnight.
- The cells are loaded with the thallium-sensitive dye.
- The test compound is added to the wells and incubated.
- The plate is placed in a fluorescence plate reader.
- The stimulus buffer containing TI+ is injected into the wells.
- The increase in fluorescence, corresponding to TI⁺ influx through open Kv7.2 channels, is measured over time.

In Vivo Models

Standard preclinical models are used to evaluate the anticonvulsant efficacy of Kv7.2 modulators.

3.2.1. Maximal Electroshock (MES) Seizure Model

This model is used to identify compounds effective against generalized tonic-clonic seizures.[3] [4][5]

- Animal Model: Male ICR mice or Sprague-Dawley rats.
- Procedure:
 - Animals are administered the test compound or vehicle via an appropriate route (e.g., intraperitoneal or oral).
 - At the time of expected peak effect, a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal or ear clip electrodes.
 - The presence or absence of a tonic hindlimb extension is recorded.



 The ability of the compound to prevent the tonic hindlimb extension is indicative of its anticonvulsant activity.

3.2.2. Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is used to screen for compounds that can prevent clonic seizures, often associated with absence seizures.[2][3][4][6][7][8]

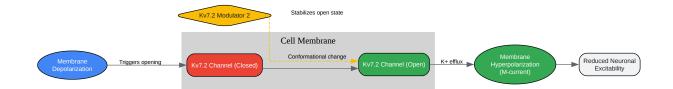
- Animal Model: Male ICR mice.
- Procedure:
 - Animals are pre-treated with the test compound or vehicle.
 - A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.
 - Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of clonic seizures.
 - The compound's ability to delay the onset of or prevent clonic seizures is a measure of its efficacy.

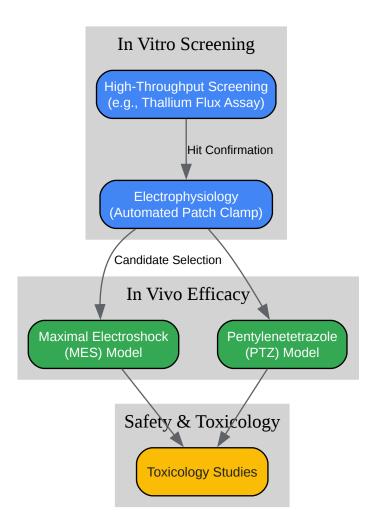
Signaling Pathways and Experimental Workflows

4.1. Kv7.2 Channel Gating and Modulation

The following diagram illustrates the basic gating mechanism of the Kv7.2 channel and the proposed site of action for modulators like **Kv7.2 modulator 2**.







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